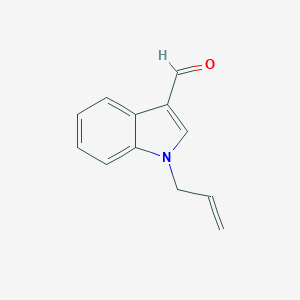

1-Allyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVJAIYQNRQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355447 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111480-86-5 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its physicochemical characteristics, spectral data, and a robust synthetic protocol.

Core Chemical Properties

This compound is a solid, N-substituted indole derivative. The introduction of an allyl group at the 1-position of the indole ring modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 111480-86-5 | [1] |

| Melting Point | 73-74 °C | [1] |

| Appearance | Not explicitly stated, but parent compound is a tan powder. | [2] |

Solubility Profile

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Sparingly Soluble |

Spectral Data for Structural Elucidation

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.02 | s | - | 1H, -CHO |

| 8.32 | d | 6.3 | 1H, Ar-H |

| 7.74 | s | - | 1H, Ar-H |

| 7.39 – 7.32 | m | - | 3H, Ar-H |

| 6.07 – 5.99 | m | - | 1H, -CH=CH₂ |

| 5.36 – 5.31 | m | - | 1H, -CH=CH₂ (trans) |

| 5.23 – 5.17 | m | - | 1H, -CH=CH₂ (cis) |

| 4.80 | d | 5.6 | 2H, N-CH₂- |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 184.58 | C=O (aldehyde) |

| 138.28 | Aromatic C |

| 137.32 | Aromatic C |

| 131.75 | -CH=CH₂ |

| 125.46 | Aromatic C |

| 124.06 | Aromatic C |

| 123.01 | Aromatic C |

| 122.16 | Aromatic C |

| 119.07 | -CH=CH₂ |

| 118.42 | Aromatic C |

| 110.28 | Aromatic C |

| 49.54 | N-CH₂- |

Mass Spectrometry Data

| Technique | Ion | m/z |

| ESI-MS | [M+H]⁺ | 186 |

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the N-allylation of indole-3-carboxaldehyde, which can be adapted to synthesize the title compound. This procedure is based on established methods for the N-alkylation of indoles.

Materials:

-

Indole-3-carboxaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Synthesis

The synthesis of this compound is a straightforward N-alkylation reaction. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

Indole-3-carboxaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9][10] The parent compound, indole-3-carboxaldehyde, has been shown to alleviate LPS-induced intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[7][11] While specific biological studies on this compound are limited in the current literature, its structural similarity to other biologically active indole derivatives suggests it may be a promising candidate for further investigation in various therapeutic areas. The introduction of the allyl group may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced or novel biological activities. This compound, therefore, represents a valuable scaffold for the development of new therapeutic agents.

References

- 1. This compound | 111480-86-5 [sigmaaldrich.com]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. new.zodml.org [new.zodml.org]

- 10. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde (CAS: 111480-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-1H-indole-3-carbaldehyde, a derivative of the biologically significant indole-3-carbaldehyde scaffold, presents a molecule of interest for further investigation in medicinal chemistry and drug discovery. The introduction of an allyl group at the N1-position of the indole ring may modulate the parent molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a putative synthesis protocol, and spectroscopic data. Furthermore, it discusses the known biological activities and signaling pathways of the parent compound, indole-3-carbaldehyde, to provide a framework for future research into this N-allylated derivative.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111480-86-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 339.2 °C at 760 mmHg | [1] |

| Density | 1.05 g/cm³ | [1] |

Table 2: Spectroscopic Data for this compound

| Data Type | Spectral Features | Reference |

| ¹H NMR (600 MHz, CDCl₃) | δ 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | [1] |

| ESI-MS | [M+H]⁺ 186 | [1] |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established N-alkylation of indoles. The proposed method involves a two-step process: the formylation of indole to produce indole-3-carbaldehyde, followed by N-allylation.

Experimental Protocol: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indole.

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.

-

Prepare a solution of indole in DMF and add it dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently.

-

Quench the reaction by carefully pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide, which will precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude indole-3-carbaldehyde from ethanol to obtain the purified product.

Experimental Protocol: N-Allylation of Indole-3-carbaldehyde

The N-allylation of the synthesized indole-3-carbaldehyde can be achieved using an allyl halide in the presence of a base.

Materials:

-

Indole-3-carbaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve indole-3-carbaldehyde in a suitable aprotic solvent such as acetone or DMF in a round-bottom flask.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution. If using NaH, exercise caution as it is highly reactive.

-

Add allyl bromide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity and Signaling Pathways (Inferred from Parent Compound)

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the biological profile of its parent compound, indole-3-carbaldehyde, is well-documented and can serve as a basis for postulating the potential activities of its N-allyl derivative.

Indole-3-carbaldehyde is a metabolite of tryptophan and has been shown to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of the N-allyl group could potentially enhance its lipophilicity, thereby improving its cell permeability and bioavailability, which may lead to altered or enhanced biological activity.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and detoxification of xenobiotics.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde.

Note: It is important to emphasize that while indole-3-carbaldehyde activates this pathway, experimental validation is required to determine if this compound retains this activity.

Future Directions

The N-allyl derivative of indole-3-carbaldehyde represents an under-investigated molecule with potential for novel biological activities. Future research should focus on:

-

Confirmation of Synthesis and Characterization: Detailed reporting of a reproducible synthesis protocol and full characterization using modern analytical techniques.

-

Biological Screening: A comprehensive screening of this compound against various biological targets, including cancer cell lines, microbial strains, and inflammatory markers.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-substituted indole-3-carbaldehyde derivatives to establish clear structure-activity relationships.

Conclusion

This compound is a chemical entity with a foundation in the well-studied indole-3-carbaldehyde core. While current data is limited to its basic physicochemical and spectroscopic properties, the known biological activities of its parent compound suggest that this N-allyl derivative is a promising candidate for further research and development in the fields of medicinal chemistry and pharmacology. The information and proposed methodologies presented in this guide aim to facilitate and encourage future investigations into this intriguing molecule.

References

Synthesis of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 1-Allyl-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic pathways: the N-allylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-allyl-1H-indole. Included are detailed experimental protocols, characterization data, and logical workflow diagrams to facilitate the practical application of these methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 111480-86-5 |

| Melting Point | 73-74 °C[1] |

| ¹H NMR (600 MHz, CDCl₃) | δ 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H).[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54.[2] |

| ESI-MS | [M+H]⁺ 186.[2] |

Synthetic Pathways

There are two primary and reliable methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

References

Spectroscopic Profile of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic indole derivative, 1-Allyl-1H-indole-3-carbaldehyde. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.02 | s | - | 1H | CHO |

| 8.32 | d | 6.3 | 1H | Ar-H |

| 7.74 | s | - | 1H | Ar-H |

| 7.39 – 7.32 | m | - | 3H | Ar-H |

| 6.07 – 5.99 | m | - | 1H | CH=CH₂ |

| 5.36 – 5.31 | m | - | 1H | CH=CH₂ (trans) |

| 5.23 – 5.17 | m | - | 1H | CH=CH₂ (cis) |

| 4.80 | d | 5.6 | 2H | N-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 184.58 | C=O |

| 138.28 | Ar-C |

| 137.32 | Ar-C |

| 131.75 | CH=CH₂ |

| 125.46 | Ar-CH |

| 124.06 | Ar-CH |

| 123.01 | Ar-CH |

| 122.16 | Ar-CH |

| 119.07 | Ar-C |

| 118.42 | CH=CH₂ |

| 110.28 | Ar-CH |

| 49.54 | N-CH₂ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound [1]

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |

| ESI-MS | Positive | 186 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of N-protected indoles, including the title compound, was achieved through the alkylation of the corresponding indole. A general procedure involves charging a flask with the substituted indole and potassium hydroxide in dimethyl sulfoxide (DMSO). Allyl bromide is then added to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by silica-gel chromatography.

Spectroscopic Analysis Workflow

Caption: Workflow of Spectroscopic Analysis.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at room temperature. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio of the protonated molecule.

Infrared Spectroscopy

While specific experimental details for the title compound are not available, a general procedure for acquiring IR spectra of similar compounds involves using a FT-IR spectrometer with the sample prepared as a KBr disc[2].

References

Physical properties of 1-Allyl-1H-indole-3-carbaldehyde (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of 1-Allyl-1H-indole-3-carbaldehyde

This technical guide provides a focused overview of the known physical properties of this compound, specifically its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information on the physicochemical characteristics of this compound.

Physical Properties of this compound

The determination of physical properties such as melting and boiling points is a critical first step in the characterization of a chemical substance. These parameters provide insights into the purity of the compound and are essential for its handling, formulation, and storage.

Data Presentation

The available quantitative data for the physical properties of this compound are summarized in the table below.

| Physical Property | Value |

| Melting Point | 73-74 °C[1] |

| Boiling Point | Data not available |

Experimental Protocols

While the specific experimental protocol used to determine the melting point of this compound is not detailed in the available literature, a general and widely accepted methodology for melting point determination is provided below. This standard procedure is applicable for crystalline organic solids and is fundamental in chemical analysis.

General Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a melting point apparatus, a standard instrument in most chemistry laboratories.

1. Sample Preparation:

- Ensure the sample of this compound is a fine, dry powder. If necessary, the sample can be crushed on a watch glass using a spatula.

- Tap the open end of a capillary tube (a thin glass tube sealed at one end) into the powder to pack a small amount of the sample into the tube.

- Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom. The packed sample should be approximately 2-3 mm high.

2. Apparatus Setup:

- Place the packed capillary tube into the sample holder of the melting point apparatus.

- Set the starting temperature on the apparatus to about 10-15 °C below the expected melting point (in this case, an initial temperature of around 60 °C would be appropriate).

- Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium is maintained between the sample, the thermometer, and the heating block.

3. Measurement:

- Observe the sample through the magnifying lens of the apparatus as the temperature rises.

- Record the temperature at which the first drop of liquid appears (the onset of melting).

- Continue to observe and record the temperature at which the entire sample has completely melted (the end of melting).

- The melting point is reported as a range from the onset to the end of melting. For a pure compound, this range is typically narrow (0.5-2 °C).

4. Post-Measurement:

- Allow the apparatus to cool before performing another measurement.

- It is good practice to perform at least two measurements to ensure the reproducibility of the results.

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound, from initial synthesis to final characterization.

References

An In-depth Technical Guide to the Solubility of 1-Allyl-1H-indole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Allyl-1H-indole-3-carbaldehyde. Due to a lack of specific quantitative solubility data in published literature for this compound, this document outlines the expected solubility based on the known properties of the parent compound, 1H-indole-3-carbaldehyde, and furnishes detailed experimental protocols for its empirical determination.

Expected Solubility Profile

This compound, with its indole core, aldehyde functional group, and the addition of a non-polar allyl group, is expected to exhibit a nuanced solubility profile. Based on the behavior of the structurally similar 1H-indole-3-carbaldehyde, the following trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: The compound is likely to be highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For context, the parent compound, 1H-indole-3-carbaldehyde, has a reported solubility of approximately 30 mg/mL in these solvents.

-

Good Solubility in Polar Protic Solvents: Good solubility is expected in polar protic solvents like methanol, ethanol, and acetonitrile. The aldehyde group can act as a hydrogen bond acceptor, facilitating interactions with these solvents.

-

Limited Solubility in Non-Polar Solvents: Due to the polar nature of the indole and aldehyde moieties, limited solubility is anticipated in non-polar solvents such as hexane and toluene. The presence of the allyl group may slightly enhance solubility in less polar environments compared to its parent compound, but overall solubility is expected to remain low.

-

Sparingly Soluble in Aqueous Solutions: The compound is expected to be sparingly soluble in aqueous buffers.

A summary of the expected solubility is presented in Table 1.

Table 1: Expected Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions with the polar indole and aldehyde groups. |

| Polar Protic | Methanol, Ethanol, Acetonitrile | Good | Hydrogen bonding potential of the aldehyde group with the solvent. |

| Non-Polar | Hexane, Toluene | Limited | The polar nature of the molecule is not conducive to interaction with non-polar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Predominantly organic structure with limited hydrogen bonding potential with water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental methods are recommended.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) or centrifugation can be employed for clear separation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the clear supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and is amenable to high-throughput screening.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, centrifuge or filter the suspension to obtain a clear supernatant.

-

-

Analysis:

-

Dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, filter the suspension through a suitable HPLC-certified filter (e.g., 0.22 µm PTFE).

-

-

Analysis:

-

Inject a known volume of the clear filtrate into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Calculation:

-

Determine the concentration of the sample from the calibration curve.

-

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the key factors influencing the solubility of an organic compound.

The Multifaceted Biological Activities of Indole-3-Carbaldehyde Derivatives: A Technical Guide for Researchers

Introduction: Indole-3-carbaldehyde, a versatile scaffold derived from the essential amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of indole-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and drug discovery efforts.

Anticancer Activity

Indole-3-carbaldehyde derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1] Different classes of these derivatives, such as chalcones, thiosemicarbazones, and sulfonohydrazides, have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

One of the key mechanisms of action for some indole-3-carbaldehyde derivatives is the inhibition of tubulin polymerization.[2] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] | |

| Thiosemicarbazones | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [3] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [3] | |

| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 µg/mL | [4] | |

| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3][4][5] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3][4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivatives for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Indole-3-carbaldehyde derivatives, particularly hydrazones and semicarbazones, have demonstrated promising activity against a range of bacteria and fungi.[[“]][7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole-3-carbaldehyde derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Specific Derivative/Series | Microorganism | MIC (µg/mL) | Reference(s) |

| Hydrazones | Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25 - 100 | [[“]][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [[“]][8] | |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Escherichia coli | 6.25 - 100 | [[“]][8] | |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Bacillus subtilis | 6.25 - 100 | [[“]][8] | |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25 - 100 | [[“]][8] | |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [4][7] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [4][7] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [4][7] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [4][7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated anti-inflammatory properties, with recent studies highlighting their ability to modulate key inflammatory pathways. For instance, indole-3-carbaldehyde itself has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[9]

The Aryl Hydrocarbon Receptor (AhR) has been identified as a potential target for the anti-inflammatory effects of some indole derivatives.[10][11] Activation of AhR can lead to the downregulation of pro-inflammatory signaling pathways.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory disorders.

Neuroprotective Activity

Neurodegenerative diseases represent a growing global health concern. While research into the neuroprotective effects of indole-3-carbaldehyde derivatives is still emerging, related compounds like indole-3-carbinol have shown promise in protecting neurons from damage.[12][13][14] The mechanisms underlying these neuroprotective effects are often linked to the modulation of oxidative stress, inflammation, and key signaling pathways crucial for neuronal survival and function.

Signaling Pathway: BDNF/TrkB and Nrf2 Activation

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, growth, and synaptic plasticity.[[“]][15][16][17] The activation of the BDNF/TrkB signaling cascade can initiate downstream pathways, such as the PI3K/Akt pathway, which promotes cell survival.

Furthermore, this pathway can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 activation upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.

Conclusion

Indole-3-carbaldehyde and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make them attractive scaffolds for further drug development. The ease of chemical modification of the indole-3-carbaldehyde core allows for the generation of extensive compound libraries, enabling the fine-tuning of their biological activities and pharmacokinetic properties. This technical guide provides a foundation for researchers to explore the multifaceted potential of these compounds, offering standardized protocols and a summary of the current state of knowledge to guide future research endeavors in the quest for novel and effective therapeutic agents.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. NLRP3 Inflammasome Contributes to Lipopolysaccharide-induced Depressive-Like Behaviors via Indoleamine 2,3-dioxygenase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BDNF-TrkB signalling: a neurotrophic pathway to cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

The Therapeutic Promise of Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of indole-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes complex biological pathways and workflows.

Anticancer Applications of Indole Derivatives

Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2][3]

Mechanism of Action

1.1.1. Tubulin Polymerization Inhibition: Certain indole derivatives, such as the vinca alkaloids (vinblastine and vincristine), are well-established anticancer drugs that function by inhibiting tubulin polymerization.[4] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Novel synthetic indole derivatives continue to be developed as potent tubulin inhibitors.[5][6]

1.1.2. Kinase Inhibition: Many indole compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a key target.[1][7] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway, leading to decreased cell proliferation and survival.[7]

1.1.3. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Several indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors, demonstrating significant anti-proliferative activity in various cancer cell lines.[8][9]

1.1.4. Induction of Apoptosis: Indole derivatives can induce programmed cell death (apoptosis) through various mechanisms. This includes the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspase cascades.[3]

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Indole-chalcone derivative 4 | Human cancer cell lines (six types) | Proliferation Assay | 0.006 - 0.035 | [4] |

| Indole-chalcone derivative 12 | Cancer cell lines | Proliferation Assay | 0.22 - 1.80 | [5] |

| Quinoline-indole derivative 13 | Cancer cell lines | Proliferation Assay | 0.002 - 0.011 | [5] |

| Indole-3-carbinol 26 | H1299 (Lung cancer) | MTT Assay | 449.5 | [3] |

| 3,10-dibromofascaplysin 43 | Myeloid leukemia cells (K562, THP-1, MV4-11, U937) | Proliferation Assay | 0.318, 0.329, 0.233, 0.318 | [3] |

| Umifenovir (Arbidol) | SARS-CoV-2 | Antiviral Assay | 4.11 | [10] |

| Compound 4o (Indole-based hydroxamic acid) | HCT116 (Colon cancer) | Proliferation Assay | Potent | [8] |

| Compound 18 (Indole with sulfonamide) | Human cancer cell lines (four types) | Proliferation Assay | 0.24 - 0.59 | [5] |

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity Screening

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.[11][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the indole compound and incubate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

1.3.2. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14][15]

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the indole compound of interest.[14][15]

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[14]

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a spectrophotometer. Light scattering by microtubules is proportional to the concentration of microtubule polymer.[14]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect.[14]

Signaling Pathway and Workflow Diagrams

Anti-inflammatory Properties of Indole Compounds

Indole derivatives exhibit significant anti-inflammatory activities, making them promising candidates for the treatment of various inflammatory diseases.[4] Their mechanisms often involve the modulation of key inflammatory pathways.

Mechanism of Action

2.1.1. Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] Some indole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

2.1.2. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions as a COX inhibitor.[4]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Model | Effect | Reference(s) |

| LPSF/NN-52 | Acetic acid-induced nociception | 52.1% reduction in writhing | [16] |

| LPSF/NN-56 | Acetic acid-induced nociception | 63.1% reduction in writhing | [16] |

Experimental Protocols

2.3.1. NF-κB Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.[2][17]

-

Cell Transfection: Transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.

-

Compound Treatment: Treat the transfected cells with the indole compound for a specified period.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to NF-κB activation.

-

Data Analysis: Compare the luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect.

2.3.2. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[6][16]

-

Animal Dosing: Administer the indole compound to rodents (rats or mice) via an appropriate route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[16]

-

Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.[6]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.[16]

Signaling Pathway and Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijisrt.com [ijisrt.com]

- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Synthesis and Bioactivity of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids, a vast and structurally diverse class of natural products, have long been a focal point in chemical synthesis and drug discovery. Their intricate molecular architectures and potent biological activities have established them as privileged scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive review of the synthesis of indole alkaloids and an exploration of their significant bioactivities, with a focus on anticancer, antimicrobial, and neuroprotective properties.

Core Synthetic Strategies

The construction of the indole nucleus and its subsequent elaboration into complex alkaloids have been achieved through a variety of powerful synthetic methodologies. Key among these are the Fischer indole synthesis, the Pictet-Spengler reaction, and the Ugi multicomponent reaction.

Fischer Indole Synthesis

One of the oldest and most reliable methods for indole ring formation, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] This reaction proceeds through a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia to yield the indole core.[1]

-

Materials: p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone, Glacial acetic acid, 1 M Sodium hydroxide solution, Chloroform, Anhydrous sodium sulfate.[4]

-

Procedure:

-

To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).[4]

-

Reflux the mixture with stirring for 2.25 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature.[4]

-

Neutralize the reaction mixture with 1 M NaOH solution.[4]

-

Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[4]

-

Purify the product by column chromatography.

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines, a common core structure in many indole alkaloids.[5] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst, leading to the formation of a Schiff base that subsequently cyclizes.[5]

-

Materials: Tryptamine, Benzaldehyde, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5]

-

Procedure:

-

In a reaction vessel, combine tryptamine (0.5 mmol) and benzaldehyde (0.75 mmol) in HFIP (0.8 mL).[5]

-

Reflux the reaction mixture for 8 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, remove the HFIP by distillation to obtain the crude product.[5]

-

The product can often be obtained in high purity without further work-up, or can be purified by crystallization or chromatography if necessary.[5]

-

Ugi Multicomponent Reaction

The Ugi multicomponent reaction is a powerful tool for the rapid generation of molecular diversity, allowing for the synthesis of complex indole alkaloid derivatives in a single step.[6] This one-pot reaction involves the combination of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[6]

-

General Procedure:

-

To a solution of the indolenine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the carboxylic acid (1.2 equiv) and the isocyanide (1.5 equiv).[7]

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).[7]

-

Concentrate the reaction mixture under reduced pressure.[7]

-

Purify the residue by flash column chromatography to afford the desired Ugi product.[7]

-

Bioactivity of Indole Alkaloids

Indole alkaloids exhibit a remarkable range of biological activities, making them a rich source of lead compounds for drug development.

Anticancer Activity

Many indole alkaloids have demonstrated potent anticancer activity, with some, like vinblastine and vincristine, being used in clinical practice for decades.[8] These compounds often exert their effects by interfering with microtubule dynamics, inducing apoptosis, and inhibiting key signaling pathways involved in cancer progression.[9]

| Indole Alkaloid/Derivative | Cancer Cell Line | Bioassay | IC50/EC50 | Reference |

| Vinblastine | L1210 (mouse leukemia) | Cell Growth Inhibition | - | [8] |

| Vinblastine Analogue 19 | L1210 (mouse leukemia) | Cell Growth Inhibition | 10-fold more potent than comparison | [8] |

| Vinblastine Analogue 81 | HCT116 (human colon cancer) | Cell Growth Inhibition | Matches potency of natural products | [8] |

| Vinblastine Analogue 44 | HCT116 (human colon cancer) | Cell Growth Inhibition | Matches potency of natural products | [8] |

| C20'-urea vinblastine derivatives | Various human cancer cell lines | Cell Growth Inhibition | 40–450 pM | [10] |

| Tryptanthrin derivative 6e | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 2.55 µg/mL | [11] |

| Tryptanthrin derivative 7c | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 0.769 µg/mL | [12] |

| Tryptanthrin derivative 7c | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 1.29 µg/mL | [12] |

| Harmine derivative 13 | hAChE | Enzyme Inhibition | 58.76 nM | [13] |

| Harmine derivative 17d | hAChE | Enzyme Inhibition | 89.38 nM | [13] |

| Harmine derivative ZDWX-25 | GSK-3β | Enzyme Inhibition | 71 nM | [14] |

| Harmine derivative ZDWX-25 | DYRK1A | Enzyme Inhibition | 103 nM | [14] |

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

-

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[15]

-

Treat the cells with various concentrations of the indole alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

-

Aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability and the IC50 value.[15]

-

Caption: EGFR signaling pathway inhibited by indole alkaloids.

Antimicrobial Activity

Indole alkaloids have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11] Their mechanisms of action can include inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.[16]

| Indole Alkaloid/Derivative | Microorganism | Bioassay | MIC/EC50 | Reference |

| Tryptanthrin derivative 6e | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 2.55 µg/mL | [11] |

| Tryptanthrin derivative 7c | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 0.769 µg/mL | [12] |

| Tryptanthrin derivative 7c | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 1.29 µg/mL | [12] |

-

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[17]

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly swab it onto the surface of a Mueller-Hinton agar plate.[18]

-

Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the indole alkaloid solution.[17]

-

Place the impregnated disks on the surface of the agar plate.[18]

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

-

Measure the diameter of the zone of inhibition (in mm) around each disk.[18]

-

-

Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[19]

-

Procedure:

-

Perform serial dilutions of the indole alkaloid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[19]

-

Add a standardized inoculum of the test microorganism to each well.[19]

-

Incubate the plate under appropriate conditions.[19]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

-

Caption: Experimental workflow for antimicrobial screening.

Neuroprotective Activity

Several indole alkaloids have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14] Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and neuronal survival.[21]

| Indole Alkaloid/Derivative | Target/Assay | Bioassay | IC50/EC50 | Reference |

| Harmine derivative 13 | hAChE | Enzyme Inhibition | 58.76 nM | [13] |

| Harmine derivative 17d | hAChE | Enzyme Inhibition | 89.38 nM | [13] |

| Harmine derivative ZDWX-25 | GSK-3β | Enzyme Inhibition | 71 nM | [14] |

| Harmine derivative ZDWX-25 | DYRK1A | Enzyme Inhibition | 103 nM | [14] |

-

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[14]

-

Procedure:

-

Culture SH-SY5Y cells in a suitable medium.

-

Induce neuronal damage by treating the cells with a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-β for Alzheimer's model).[13]

-

Co-treat the cells with various concentrations of the indole alkaloid.

-

After an appropriate incubation period, assess cell viability using the MTT assay or other suitable methods.[13]

-

The neuroprotective effect is determined by the ability of the compound to rescue the cells from the neurotoxin-induced cell death.[13]

-

Caption: Nrf2 signaling pathway activated by indole alkaloids.[22]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent synthetic and medicinal perspectives of tryptanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asm.org [asm.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Allyl-1H-indole-3-carbaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Allyl-1H-indole-3-carbaldehyde and its derivatives. The methodologies outlined are foundational for the preparation of a wide range of indole-based compounds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of the indole nucleus at the C3 position, most commonly via the Vilsmeier-Haack reaction. The resulting intermediate, indole-3-carbaldehyde, is then N-alkylated at the indole nitrogen to introduce the allyl group. This modular approach allows for the synthesis of a diverse library of derivatives by varying either the starting indole or the alkylating agent.

Key Synthetic Pathways

The primary synthetic route involves two key transformations:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

-

N-Alkylation: The indole nitrogen of the synthesized indole-3-carbaldehyde is deprotonated using a suitable base, followed by nucleophilic attack on an alkyl halide (e.g., allyl bromide) to yield the N-substituted product. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Phase-transfer catalysis (PTC) offers an alternative, often milder, approach.

The overall synthetic workflow is depicted below:

Caption: General two-step synthesis of this compound.

Data Presentation: Synthesis of Indole-3-carbaldehyde Derivatives

The Vilsmeier-Haack reaction is versatile and can be applied to various substituted indoles to produce a range of indole-3-carbaldehyde derivatives. The yields of these reactions are generally high, as summarized in the table below.

Table 1: Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| Indole | Indole-3-carbaldehyde | 97 | 196–197 |

| 5-Bromo-2-methylaniline | 6-Bromo-1H-indole-3-carbaldehyde | 93 | 199 |

| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | 89 | 190–191 |

| 2,3-Dimethylaniline | 4-Methyl-1H-indole-3-carbaldehyde | 90 | 198–199 |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 88 | 148–149 |

| 2-Fluoro-6-methylaniline | 7-Fluoro-1H-indole-3-carbaldehyde | 92 | - |

| 4-Fluoro-2-methylaniline | 5-Fluoro-1H-indole-3-carbaldehyde | 91 | - |

Data Presentation: N-Alkylation of Indole-3-carbaldehyde

The N-alkylation of indole-3-carbaldehyde can be achieved with various alkylating agents to produce a diverse set of derivatives. The choice of base and solvent system is crucial for optimizing the reaction yield.

Table 2: Synthesis of 1-Substituted Indole-3-carbaldehyde Derivatives

| Alkylating Agent | Product | Base/Solvent | Yield (%) | Melting Point (°C) |

| Allyl bromide | This compound | NaH / THF | - | 73-74 |

| Benzyl bromide | 1-Benzyl-1H-indole-3-carbaldehyde | NaH / THF | - | 107–108 |

| Methyl iodide | 1-Methyl-1H-indole-3-carbaldehyde | NaH / THF | - | - |

| Chloroacetyl chloride | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | Triethylamine / THF | 95 | 79 |

Experimental Protocols

Protocol 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the well-established Organic Syntheses procedure and provides a high yield of the target compound.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath for 30 minutes. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10°C.

-

Reaction with Indole: Prepare a solution of 100 g of indole in 100 mL of DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 10°C.

-

Reaction Completion: After the addition is complete, warm the reaction mixture to 35°C and stir for an additional hour. The solution will become a thick, opaque, yellow paste.

-

Work-up and Isolation: Carefully add 300 g of crushed ice to the reaction paste with vigorous stirring, which should result in a clear, cherry-red solution. Transfer this solution to a larger flask containing 200 g of crushed ice. Slowly add a solution of 375 g of NaOH in 1 L of water to the acidic solution to make it basic, which will cause the product to precipitate.

-

Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude product can be recrystallized from ethanol if further purification is required. The expected yield is approximately 120 g (97%) with a melting point of 196–197°C.[1]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis.

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol describes the N-allylation of indole-3-carbaldehyde using sodium hydride as the base.

Materials:

-

Indole-3-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Allyl bromide

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a suspension of sodium hydride (1.1 mmol, 1.1 equiv) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbaldehyde (1 mmol) in THF dropwise.

-

Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the mixture back to 0°C and add allyl bromide (1.1 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.

-

Work-up and Isolation: Carefully quench the reaction with water and extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

By following these detailed protocols, researchers can reliably synthesize this compound and a variety of its derivatives for further investigation in drug discovery and development programs. Proper safety precautions should be taken when handling all reagents, particularly phosphorus oxychloride and sodium hydride.

References

Application Notes and Protocols for N-alkylation of Indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carbaldehyde is a pivotal scaffold in medicinal chemistry and drug discovery. Its functionalization, particularly at the N1 position, allows for the modulation of biological activity and the development of novel therapeutic agents. The N-alkylation of the indole nucleus is a fundamental transformation, yet it presents challenges in controlling regioselectivity between N-alkylation and C3-alkylation, especially when the C3 position is unsubstituted.[1][2] This document provides detailed application notes and experimental protocols for several key methods used in the N-alkylation of indole-3-carbaldehyde, catering to the needs of researchers in organic synthesis and drug development.

Phase-Transfer Catalysis (PTC) for N-Alkylation

Application Notes:

Phase-Transfer Catalysis (PTC) is a highly efficient and green methodology for the N-alkylation of indoles.[3] This technique facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TEBAC or TBAB) or a phosphonium salt.[4][5] For the N-alkylation of indole-3-carbaldehyde, PTC offers significant advantages, including the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH, milder reaction conditions (often room temperature), higher yields, and simpler work-up procedures compared to methods requiring strong bases like NaH in anhydrous solvents.[3][4] The catalyst transports the deprotonated indole anion from the aqueous or solid phase into the organic phase, where it reacts with the alkylating agent.

Quantitative Data Summary:

| Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Bromoacetate | K₂CO₃ | TEBAC | Acetonitrile | RT | 3 | 92 | [4] |

| Benzyl Bromide | K₂CO₃ | TEBAC | Acetonitrile | RT | 2.5 | 94 | [4] |

| Allyl Bromide | K₂CO₃ | TEBAC | Acetonitrile | RT | 3.5 | 90 | [4] |

| Methyl Iodide | 50% aq. NaOH | Bu₄N⁺HSO₄⁻ | Benzene | RT | 2-3 | 98 | [5] |

| Ethyl Bromide | 50% aq. NaOH | Bu₄N⁺HSO₄⁻ | Benzene | RT | 2-3 | 95 | [5] |

Experimental Protocol: N-Benzylation using PTC

This protocol is adapted from procedures utilizing triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst.[4]

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add indole-3-carbaldehyde (1.45 g, 10 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), triethylbenzylammonium chloride (TEBAC) (0.23 g, 1 mmol), and acetonitrile (30 mL).

-

Reaction Initiation: Stir the suspension at room temperature and add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 2.5-3 hours.

-

Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Wash the residue with acetonitrile (2 x 10 mL).

-

Purification: Evaporate the solvent from the combined filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 1-benzyl-indole-3-carbaldehyde.

Workflow Diagram:

Caption: Workflow for Phase-Transfer Catalysis (PTC) N-alkylation.

Microwave-Assisted N-Alkylation

Application Notes: